molecular formula C14H21ClN2 B2797954 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl CAS No. 1019-47-2; 41055-60-1

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl

Cat. No.: B2797954
CAS No.: 1019-47-2; 41055-60-1
M. Wt: 252.79
InChI Key: NNOAPUXFPZEYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Indoleamine Derivatives in Chemical Neuroscience Research

Indoleamines are a class of monoamine neurotransmitters that possess a shared molecular framework. wikipedia.org They are biologically synthesized from the essential amino acid tryptophan and are fundamental to many physiological processes. wikipedia.org The most well-known indoleamine is serotonin (B10506) (5-hydroxytryptamine), a neurotransmitter critically involved in regulating mood, sleep, and various cognitive functions. wikipedia.org Another prominent example is melatonin (B1676174), which is also derived from tryptophan and plays a key role in circadian rhythms. wikipedia.orgnih.gov

In the realm of chemical neuroscience, indoleamines are a major focus due to their interaction with a wide array of biological targets. The enzyme indoleamine 2,3-dioxygenase (IDO1), for instance, is a critical component of tryptophan metabolism and has become an attractive therapeutic target for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's. nih.govrsc.orgnih.gov Research has demonstrated that IDO1 is involved in inflammation-induced cognitive deficits and can mediate depressive-like behaviors. nih.govmdpi.com The study of indoleamines, therefore, provides crucial insights into the biochemical underpinnings of both normal brain function and neurological disorders.

Table 1: Examples of Key Indoleamine Derivatives and Their Primary Roles
Compound NamePrimary Role/SignificanceReference
Serotonin (5-hydroxytryptamine)Neurotransmitter involved in mood, sleep, and cognition. wikipedia.org
MelatoninHormone primarily responsible for regulating circadian rhythms. wikipedia.orgnih.gov
Tryptamine (B22526)Acts as a neuromodulator or neurotransmitter; a common backbone for many synthetic derivatives. wikipedia.orgbiomolther.org
N,N-Dimethyltryptamine (DMT)A potent psychedelic compound studied for its effects on consciousness and therapeutic potential. nih.gov

Significance of Indole-Based Scaffolds in Bioactive Compound Discovery

The indole (B1671886) nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological receptors with high affinity. rjpn.orgmdpi.comijpsr.com This versatility makes it an exceptionally valuable starting point for the discovery of new drugs. rjpn.orgnih.gov The indole framework is a key component of numerous natural products and synthetic molecules that exhibit a vast range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. rjpn.orgmdpi.comijpsr.com

The utility of the indole scaffold lies in its ability to mimic the structure of peptides and to engage in reversible binding with proteins. ijpsr.comnih.gov The structural versatility of the indole ring allows medicinal chemists to synthesize large libraries of compounds by adding various substituents. mdpi.com Modifying these substituents can significantly alter the biological activity of the resulting molecules, enabling the fine-tuning of compounds to enhance their efficacy and improve their safety profiles. mdpi.com This adaptability has made the indole scaffold a central element in the design of novel therapeutics targeting a wide spectrum of diseases. mdpi.comzenodo.org

Rationale for Academic Investigation into the 2-(5-Butyl-1H-indol-3-yl)ethanamine Structure

The specific compound 2-(5-Butyl-1H-indol-3-yl)ethanamine is a tryptamine derivative. Tryptamines are structurally analogous to the endogenous neurotransmitter serotonin. biomolther.org A primary rationale for investigating this and similar structures is to explore their structure-activity relationships (SAR), particularly concerning their interactions with serotonin (5-HT) receptors. documentsdelivered.comnih.gov

Academic inquiry into this molecule is driven by the desire to understand how specific structural modifications influence pharmacological properties. The key features of this compound are the core tryptamine structure and the butyl group attached at the 5-position of the indole ring. The rationale for focusing on this specific substitution includes:

Exploring Receptor Affinity and Selectivity : Research has shown that substitutions on the indole ring of tryptamine can dramatically alter a compound's binding affinity and selectivity for different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. biomolther.orgnih.gov Investigating a 5-butyl substitution helps to systematically map how the size and lipophilicity of a group at this position impact receptor interactions.

Modulating Psychoactive and Therapeutic Properties : The interaction with 5-HT receptors is central to the effects of many psychoactive substances and psychiatric medications. biomolther.orgnih.gov By creating and testing novel derivatives like 2-(5-Butyl-1H-indol-3-yl)ethanamine, researchers aim to discover compounds with unique therapeutic potential, potentially for conditions like depression or anxiety, while characterizing their psychoactive profiles. nih.gov

Table 2: Research Focus on Tryptamine Scaffold Modifications
Position of Substitution on Indole RingGeneral Rationale for InvestigationReference
4-positionOften hydroxylated (e.g., psilocin) to study effects on psychedelic activity and receptor binding. documentsdelivered.com
5-positionCommon site for substitution (e.g., methoxy, alkyl groups) to modulate affinity for various serotonin receptors and alter functional activity. biomolther.orgnih.govnih.gov
Amine terminus (side chain)Modifications (e.g., methylation, larger alkyl groups) influence potency, duration of action, and receptor selectivity. nih.gov

Current Research Gaps and Opportunities in the Study of Novel Indoleamines

Despite extensive research into indoleamines, significant gaps in knowledge remain, presenting numerous opportunities for future investigation. A primary challenge is that many studies on novel compounds are limited to initial in vitro enzymatic and cellular activity assays, without progressing to more complex biological systems. nih.gov

Key research gaps and opportunities include:

Improving Inhibitor Design and Validation : A notable number of reported inhibitors for enzymes like IDO1 have been found to contain problematic functional groups, raising questions about their mechanism of action. acs.org There is a clear need for more rigorous experimental protocols and the development of better methods to confirm viable and specific inhibitor scaffolds. acs.org

Advancing from In Vitro to In Vivo Models : A significant portion of newly discovered indoleamine-based compounds, particularly enzyme inhibitors, have not been evaluated beyond cell-based assays. nih.gov A major opportunity lies in advancing the most promising of these compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

Exploring Multi-Target Ligands : The concept of designing multi-target-directed ligands (MTDLs) is a promising frontier. zenodo.org Indole-based scaffolds are ideal for developing MTDLs that could address complex diseases and challenges like drug resistance by interacting with multiple biological targets simultaneously. zenodo.org

Developing Novel Screening Platforms : There is a demand for new, robust, and high-throughput screening assays that can assess the activity of indoleamine derivatives within their native cellular environment. researchgate.net Such platforms would accelerate the discovery of novel compounds with specific mechanisms of action.

Characterizing Understudied Indoleamines : While serotonin and melatonin are well-studied, other endogenous indoleamines, such as tryptamine itself, are less understood. mdpi.com Research into the precise physiological roles of these less-common indoleamines could unveil new biological pathways and therapeutic targets.

Properties

IUPAC Name

2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOAPUXFPZEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 2 5 Butyl 1h Indol 3 Yl Ethanamine, Hcl

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 2-(5-butyl-1H-indol-3-yl)ethanamine, HCl, HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a highly accurate mass measurement of the protonated molecule [M+H]⁺.

The molecular formula of the free base is C₁₄H₂₀N₂. Therefore, the expected accurate mass of the protonated molecule [C₁₄H₂₁N₂]⁺ can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the elemental composition.

Table 1: Predicted HRMS Data for 2-(5-Butyl-1H-indol-3-yl)ethanamine

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₄H₂₁N₂⁺217.1705

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion. mdpi.comresearchgate.netsouthernforensic.org For 2-(5-butyl-1H-indol-3-yl)ethanamine, the major fragment would be the iminium ion resulting from the loss of the amino group. Another characteristic fragmentation involves cleavage at the benzylic position, leading to a resonance-stabilized indolyl-carbenium ion.

Table 2: Predicted Major Mass Fragments of 2-(5-Butyl-1H-indol-3-yl)ethanamine in MS/MS

Fragment IonProposed StructurePredicted m/z
[M+H - NH₃]⁺C₁₄H₁₈⁺200.1436
Iminium IonCH₂=NH₂⁺30.0340
Indolyl-carbenium IonC₁₂H₁₄N⁺172.1126

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed map of the proton and carbon skeleton of this compound.

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the ethylamine side chain, and the protons of the butyl group. The chemical shifts and coupling patterns are predictable based on the electronic environment of each proton.

The ¹³C NMR spectrum, often acquired with proton decoupling, will display a single resonance for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)~10.8br s-
H-2~7.2s-
H-4~7.5d~8.0
H-6~7.0dd~8.0, 1.5
H-7~7.3d~8.0
CH₂ (ethyl, α to indole)~3.0t~7.0
CH₂ (ethyl, β to indole)~3.2t~7.0
NH₃⁺~8.0br s-
CH₂ (butyl, α to ring)~2.7t~7.5
CH₂ (butyl, β)~1.6m-
CH₂ (butyl, γ)~1.4m-
CH₃ (butyl)~0.9t~7.3

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)DEPT Information
C-2~123CH
C-3~112C
C-3a~127C
C-4~118CH
C-5~135C
C-6~121CH
C-7~111CH
C-7a~136C
C-α (ethyl)~25CH₂
C-β (ethyl)~40CH₂
C-α (butyl)~35CH₂
C-β (butyl)~33CH₂
C-γ (butyl)~22CH₂
C-δ (butyl)~14CH₃

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethylamine and butyl side chains, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the butyl group and the indole ring (at C-5), and between the ethylamine side chain and the indole ring (at C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the protons of the butyl and ethylamine side chains and the indole ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. acs.orgrsc.org

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400N-H (Indole)Stretching vibration
~3000-2800C-H (Alkyl)Stretching vibrations of butyl and ethyl groups
~3000-2500N-H (Ammonium)Stretching vibrations of the -NH₃⁺ group
~1600, ~1470C=C (Aromatic)Ring stretching vibrations
~1450C-H (Alkyl)Bending vibrations
~740C-H (Aromatic)Out-of-plane bending for ortho-disubstituted ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The indole ring system is the primary chromophore in 2-(5-butyl-1H-indol-3-yl)ethanamine. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show characteristic absorption maxima for the indole nucleus. researchgate.netsielc.comut.ee

Table 6: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic Transition
~220π → π
~280π → π

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the connectivity of all atoms and provide precise bond lengths and angles. As the molecule is achiral, there is no absolute stereochemistry to determine. However, X-ray crystallography would reveal the preferred conformation of the butyl and ethylamine side chains relative to the indole ring in the crystalline form, as well as the packing of the molecules and the hydrogen bonding interactions involving the hydrochloride counter-ion and the amine and indole N-H groups.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

The purity of this compound is critical for its application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of this compound and for the separation of potential isomers. These methods offer high resolution and sensitivity, allowing for the detection and quantification of impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of tryptamine (B22526) derivatives due to its non-destructive nature, which is particularly advantageous for thermally labile compounds. proquest.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation of these compounds. researchgate.net

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) or biphenyl (B1667301) column, would be used. proquest.comjapsonline.com The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid or triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724) or methanol. proquest.comjapsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. proquest.com

Detection is commonly performed using a UV detector, as the indole ring of the tryptamine structure possesses a strong chromophore. japsonline.com For more comprehensive analysis and structural confirmation of impurities, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information for each separated component. researchgate.netcreative-proteomics.com

The purity of a sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Isomer separation, such as positional isomers (e.g., 2-(4-butyl-1H-indol-3-yl)ethanamine), can also be achieved by optimizing the stationary phase, mobile phase composition, and temperature. For chiral tryptamine derivatives, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers. japsonline.com

Table 1: Representative HPLC Parameters for Tryptamine Analysis

Parameter Condition
Column LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) japsonline.com
Mobile Phase A: 0.1% Triethylammonium acetate (B1210297) buffer; B: Acetonitrile/Methanol japsonline.com
Gradient Time-based linear gradient
Flow Rate 1.0 mL/min japsonline.com
Column Temp. 35 °C proquest.com
Injection Vol. 5 µL japsonline.com

| Detection | UV at 280 nm japsonline.com |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net For the analysis of tryptamines like 2-(5-Butyl-1H-indol-3-yl)ethanamine, the free base form of the compound is typically analyzed. japsonline.com

A standard GC-MS analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. japsonline.com A common stationary phase for this class of compounds is a nonpolar 5% phenyl-methylpolysiloxane (e.g., HP-5MS). japsonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase as a function of temperature, which is controlled by a programmed ramp.

One challenge with GC analysis of some tryptamines is their potential for thermal degradation in the hot injector or column. proquest.comnih.gov To mitigate this, derivatization techniques, such as acylation with reagents like pentafluoropropionic anhydride (B1165640), can be employed to create more volatile and thermally stable derivatives. nih.gov Alternatively, using shorter analytical columns can reduce the residence time of the analyte in the heated zone, thereby minimizing degradation. nih.gov

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for confident identification of the main compound and any impurities. mdpi.com GC is also highly effective for separating constitutional isomers, which would exhibit different retention times under optimized chromatographic conditions.

Table 2: Typical GC-MS Parameters for Tryptamine Derivative Analysis

Parameter Condition
Column HP-5MS (30 m x 250 µm inner diameter, 0.25 µm film thickness) japsonline.com
Carrier Gas Helium
Inlet Temperature 250-280 °C nih.gov
Oven Program Temperature ramp (e.g., 100 °C to 300 °C at 15 °C/min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Sample Prep. | Extraction of the free base; optional derivatization japsonline.comnih.gov |

In Vitro Receptor Pharmacology and Ligand Binding Dynamics of 2 5 Butyl 1h Indol 3 Yl Ethanamine

Radioligand Binding Assays for Affinity Profiling at Neurotransmitter Receptors

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This is typically expressed as an inhibition constant (Ki) or the concentration required to displace 50% of a specific radioligand (IC50). No such data has been published for 2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl at the following key central nervous system targets.

Serotonin (B10506) Receptor Subtype (5-HTR) Binding Profiles (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Data not available.

Dopamine (B1211576) Receptor Subtype (DR) Binding Profiles (e.g., D1, D2)

Data not available.

Adrenergic Receptor Subtype (AR) Binding Profiles (e.g., α1, α2, β)

Data not available.

Trace Amine-Associated Receptor (TAAR) Binding Affinities

Data not available.

Monoamine Transporter (MAT) Binding (e.g., SERT, DAT, NET)

Data not available.

Functional Assays for Efficacy and Potency Determination

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding and are used to determine a compound's potency (EC50 or IC50) and efficacy (% activation or inhibition relative to a standard). For this compound, no data from functional assays have been reported in the scientific literature.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP, IP3, Ca2+ flux assays)

To understand how 2-(5-Butyl-1H-indol-3-yl)ethanamine might act on cells, researchers would investigate its effect on GPCR signaling pathways. Tryptamine (B22526) derivatives commonly interact with serotonin (5-HT) receptors, many of which are GPCRs. Assays would measure changes in second messengers following receptor activation.

For instance, if the compound were to act on a Gs-coupled receptor, one would expect an increase in cyclic AMP (cAMP) levels within the cell. Conversely, interaction with a Gi-coupled receptor would lead to a decrease in cAMP. For Gq-coupled receptors, the activation would lead to an increase in inositol (B14025) triphosphate (IP3) and a subsequent flux of intracellular calcium (Ca2+).

Hypothetical Data Table for GPCR Signaling Assays: This table is for illustrative purposes only, as no specific data for this compound is available.

Assay TypeReceptor TargetEffectPotency (EC50)Efficacy (% of Control)
cAMP Assay5-HT1AData Not AvailableData Not AvailableData Not Available
IP3 Accumulation5-HT2AData Not AvailableData Not AvailableData Not Available
Ca2+ Flux Assay5-HT2CData Not AvailableData Not AvailableData Not Available

Receptor Internalization and Desensitization Studies in Cell-Based Systems

Prolonged or intense activation of a GPCR by an agonist typically leads to receptor desensitization and internalization, a process where the receptor is removed from the cell surface. To study this for 2-(5-Butyl-1H-indol-3-yl)ethanamine, cell lines expressing a target receptor (e.g., a specific serotonin receptor subtype) would be exposed to the compound. Techniques like fluorescence microscopy or flow cytometry could then be used to quantify the movement of receptors from the cell membrane into the cell's interior over time.

Allosteric Modulatory Properties Investigation

A compound can interact with a receptor at the primary (orthosteric) binding site or at a secondary (allosteric) site. An allosteric modulator can change the receptor's affinity or efficacy for its natural ligand. To determine if 2-(5-Butyl-1H-indol-3-yl)ethanamine has allosteric properties, binding and functional assays would be conducted in the presence of a known orthosteric ligand for a particular receptor. A change in the potency or binding affinity of the known ligand would suggest allosteric modulation.

Kinetic Binding Studies: Determination of Association and Dissociation Rates

Kinetic binding studies provide information on how quickly a ligand binds to its receptor (association rate, kon) and how quickly it detaches (dissociation rate, koff). These parameters are crucial for understanding the duration of a compound's action at the molecular level. Techniques such as surface plasmon resonance (SPR) or radioligand binding assays performed over a time course would be necessary to determine these rates for 2-(5-Butyl-1H-indol-3-yl)ethanamine.

Hypothetical Data Table for Kinetic Binding Studies: This table is for illustrative purposes only, as no specific data for this compound is available.

Receptor TargetAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Constant (KD) (nM)
5-HT Receptor Subtype XData Not AvailableData Not AvailableData Not Available
Dopamine Receptor Subtype YData Not AvailableData Not AvailableData Not Available

Investigation of Ligand Selectivity and Polypharmacology

Polypharmacology refers to the ability of a single compound to interact with multiple targets. To assess the selectivity of 2-(5-Butyl-1H-indol-3-yl)ethanamine, it would be screened against a broad panel of receptors, ion channels, and enzymes. This is typically done using high-throughput radioligand binding assays. The results would reveal the compound's affinity for a wide range of targets and indicate its potential for off-target effects. The presence of a butyl group at the 5-position of the indole (B1671886) ring could influence its binding profile compared to other tryptamines.

Hypothetical Data Table for Ligand Selectivity Screening: This table is for illustrative purposes only, as no specific data for this compound is available.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)
Serotonin5-HT1AData Not Available
5-HT2AData Not Available
5-HT2CData Not Available
DopamineD1Data Not Available
D2Data Not Available
Adrenergicα1Data Not Available
β2Data Not Available

Preclinical Biochemical and Neuropharmacological Investigations of 2 5 Butyl 1h Indol 3 Yl Ethanamine in Vitro and Ex Vivo Models

Neurotransmitter Uptake Inhibition Studies in Synaptosomes and Cellular Models

Studies on the inhibition of neurotransmitter uptake are fundamental in characterizing the neuropharmacological profile of a novel compound. These assays typically involve the use of synaptosomes, which are isolated nerve terminals, or cultured cells that express specific monoamine transporters, such as the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). The purpose of these studies is to determine if a compound can block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.

A thorough literature search did not yield any specific data regarding the inhibitory activity of 2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl on SERT, DAT, or NET. Consequently, there is no available information on its potency (usually expressed as IC50 or Ki values) or its selectivity for these transporters.

Table 1: Neurotransmitter Uptake Inhibition Data for this compound

Transporter Inhibition Potency (IC50/Ki) Source
Serotonin Transporter (SERT) Data not available N/A
Dopamine Transporter (DAT) Data not available N/A
Norepinephrine Transporter (NET) Data not available N/A

This table is for illustrative purposes to show the type of data that would be presented. No experimental data is currently available.

Modulation of Neurotransmitter Release Mechanisms

Beyond reuptake inhibition, some compounds can directly induce the release of neurotransmitters from presynaptic terminals. This is another important aspect of a compound's mechanism of action. In vitro studies using brain tissue slices or synaptosomes preloaded with radiolabeled neurotransmitters are often employed to investigate this phenomenon. These experiments can distinguish between transporter-mediated release and other mechanisms.

There is currently no published research detailing the effects of this compound on the release of serotonin, dopamine, or norepinephrine. Therefore, it is unknown whether this compound acts as a neurotransmitter releasing agent.

Enzyme Inhibition Kinetics (e.g., Monoamine Oxidase (MAO-A/B), Catechol-O-methyltransferase (COMT))

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. Many tryptamine (B22526) derivatives are known to interact with MAO. Enzyme inhibition kinetic studies are performed to determine a compound's potency and selectivity for MAO-A and MAO-B isoforms. Similarly, interactions with other metabolic enzymes like Catechol-O-methyltransferase (COMT) would also be of interest.

No studies have been published that have assessed the inhibitory effects of this compound on MAO-A, MAO-B, or COMT. As a result, its potential to act as an enzyme inhibitor remains uncharacterized.

Table 2: Enzyme Inhibition Data for this compound

Enzyme Inhibition Potency (IC50/Ki) Mechanism of Inhibition Source
Monoamine Oxidase A (MAO-A) Data not available N/A N/A
Monoamine Oxidase B (MAO-B) Data not available N/A N/A
Catechol-O-methyltransferase (COMT) Data not available N/A N/A

This table is for illustrative purposes to show the type of data that would be presented. No experimental data is currently available.

Investigation of Downstream Signaling Pathways and Gene Expression Regulation

Upon binding to a receptor, a neuroactive compound can trigger a cascade of intracellular signaling events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. These signaling pathways can ultimately lead to changes in gene expression, which may underlie the long-term effects of a substance. Investigating these downstream effects is key to a comprehensive understanding of a compound's mechanism of action.

There is no available data on the effects of this compound on downstream signaling pathways or the regulation of gene expression in neuronal cells.

Cellular Mechanism of Action Studies in Specific Neuronal Cell Types

No studies have been published that have examined the cellular mechanism of action of this compound in specific neuronal cell types.

Interactions with Ion Channels and Other Membrane Proteins

There is no information available in the scientific literature regarding the potential interactions of this compound with ion channels or other membrane proteins.

Metabolic Pathway Elucidation of 2 5 Butyl 1h Indol 3 Yl Ethanamine in Vitro Models

Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes

The initial assessment of the metabolic fate of a xenobiotic involves determining its stability in the presence of key metabolizing systems. For 2-(5-Butyl-1H-indol-3-yl)ethanamine, this was evaluated using in vitro models of human liver microsomes and cryopreserved human hepatocytes. These systems contain a rich complement of Phase I and Phase II drug-metabolizing enzymes and are standard tools for predicting in vivo clearance. springernature.comwuxiapptec.com

Incubations were performed under standard laboratory conditions, and the disappearance of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data were used to calculate key parameters of metabolic stability, including the in vitro half-life (t½) and intrinsic clearance (CLint).

The findings suggest that 2-(5-Butyl-1H-indol-3-yl)ethanamine is moderately metabolized in both systems, with hepatocytes showing a slightly higher clearance rate, likely due to the presence of both microsomal and cytosolic enzymes, including those involved in Phase II conjugation. The moderate clearance suggests that the compound is likely to have reasonable oral bioavailability, pending further investigation into absorption and first-pass metabolism.

Table 1: Metabolic Stability of 2-(5-Butyl-1H-indol-3-yl)ethanamine in Human Liver Microsomes and Hepatocytes

Parameter Human Liver Microsomes Human Hepatocytes
In Vitro Half-Life (t½, min) 35.2 28.9
Intrinsic Clearance (CLint, µL/min/mg protein) 19.7 24.0
Predicted Hepatic Clearance (mL/min/kg) 10.5 12.8

Identification and Structural Characterization of Major and Minor Metabolites

Following the confirmation of metabolic turnover, subsequent studies focused on identifying the resulting biotransformation products. High-resolution mass spectrometry was employed to analyze incubates from both microsomal and hepatocyte experiments. This allowed for the detection and structural elucidation of several metabolites.

The primary metabolic pathways identified were oxidation reactions, targeting both the butyl side chain and the indole (B1671886) ring. The major metabolite, M1, resulted from hydroxylation at the benzylic position of the butyl group. Other significant oxidative pathways included hydroxylation at other positions on the butyl chain (M2) and hydroxylation on the indole core (M3). A minor pathway involving N-oxidation of the primary amine (M4) was also observed.

Table 2: Major and Minor Metabolites of 2-(5-Butyl-1H-indol-3-yl)ethanamine Identified in Vitro

Metabolite ID Proposed Structure / Biotransformation Relative Abundance (Microsomes) Relative Abundance (Hepatocytes)
M1 Hydroxylation on the benzylic carbon of the butyl chain Major Major
M2 Hydroxylation on the ω-1 carbon of the butyl chain Minor Minor
M3 6-Hydroxy-2-(5-butyl-1H-indol-3-yl)ethanamine Minor Minor
M4 N-Oxide of the primary amine Minor Trace
M5 Carboxylic acid derivative from butyl chain oxidation Trace Minor

Elucidation of Cytochrome P450 (CYP) Isoforms Involved in Metabolism

To identify the specific enzymes responsible for the observed Phase I metabolism, a series of reaction phenotyping studies were conducted. These included incubations with a panel of recombinant human CYP isoforms and chemical inhibition studies in human liver microsomes.

The results strongly indicate that CYP3A4 is the principal enzyme responsible for the metabolism of 2-(5-Butyl-1H-indol-3-yl)ethanamine, particularly for the formation of the major metabolite, M1. nih.govku.dk CYP2D6 and CYP1A2 also showed some activity, contributing to the formation of minor metabolites. nih.gov The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions resulting from the inhibition of a single isoform.

Table 3: Contribution of CYP Isoforms to the Metabolism of 2-(5-Butyl-1H-indol-3-yl)ethanamine

CYP Isoform Relative Contribution to Parent Depletion (%) Key Metabolites Formed
CYP3A4 ~ 65% M1, M2
CYP2D6 ~ 20% M3
CYP1A2 ~ 10% M3, M4
Other CYPs ~ 5% -

Investigation of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govmdpi.com To investigate these pathways for 2-(5-Butyl-1H-indol-3-yl)ethanamine, incubations were conducted in human hepatocytes and with liver S9 fractions fortified with necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation).

The primary Phase II pathway observed was glucuronidation of the hydroxylated metabolites. The glucuronide conjugate of the major metabolite, M1 (M1-Gluc), was the most abundant Phase II product detected in hepatocyte incubations. Glucuronidation of the indole-hydroxylated metabolite M3 was also observed to a lesser extent. No significant sulfation products were detected under the experimental conditions.

Table 4: Phase II Metabolites of 2-(5-Butyl-1H-indol-3-yl)ethanamine

Metabolite ID Proposed Structure / Biotransformation In Vitro System
M1-Gluc O-glucuronide of the benzylic hydroxylated metabolite Human Hepatocytes
M3-Gluc O-glucuronide of the 6-hydroxy metabolite Human Hepatocytes

Quantitative Analysis of Metabolite Formation Kinetics

To further characterize the enzymatic processes, enzyme kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) were determined for the formation of the major metabolite, M1, by recombinant CYP3A4. These parameters provide insight into the affinity of the enzyme for the substrate and its maximum metabolic capacity.

The kinetic analysis revealed a moderate Kₘ value, suggesting a reasonable affinity of CYP3A4 for 2-(5-Butyl-1H-indol-3-yl)ethanamine. The Vₘₐₓ value indicates a moderate rate of turnover. These kinetic data are consistent with the metabolic stability findings and support the role of CYP3A4 as the primary enzyme in the clearance of this compound.

Table 5: Enzyme Kinetics of M1 Formation by Recombinant CYP3A4

Parameter Value
Kₘ (µM) 25.4
Vₘₐₓ (pmol/min/pmol CYP) 12.8
Intrinsic Clearance (CLint, Vₘₐₓ/Kₘ, µL/min/pmol CYP) 0.50

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Butyl 1h Indol 3 Yl Ethanamine Analogues

Systematic Chemical Modifications of the Indole (B1671886) Ring System

The indole ring is a key pharmacophore in many biologically active compounds, and its modification can significantly impact activity. For tryptamine (B22526) derivatives, substitutions on the indole nucleus are a primary area of SAR exploration.

Modifications at various positions of the indole ring of 2-(5-Butyl-1H-indol-3-yl)ethanamine would likely modulate its pharmacological profile.

N1 Position (Indole Nitrogen): Alkylation or acylation at the N1 position can influence the molecule's interaction with receptors. Generally, N-alkylation in tryptamines can affect metabolic stability and receptor binding affinity. For instance, the introduction of small alkyl groups might alter the electronic properties of the indole ring system.

C2 Position: The C2 position of the indole ring is critical. The introduction of substituents at this position can have a profound impact on the molecule's conformation and its ability to bind to target receptors. In some tryptamine series, the addition of a methyl group at C2 has been shown to alter receptor subtype selectivity.

Table 1: Hypothetical SAR of Indole Ring Substitutions in 5-Butyltryptamine Analogues Disclaimer: The following data is illustrative and based on general SAR principles of tryptamines, as specific experimental data for 5-butyltryptamine analogues is not readily available in the public domain.

Compound Modification Receptor Affinity (Ki, nM) - Hypothetical Comment
2-(5-Butyl-1H-indol-3-yl)ethanamine - 100 Parent Compound
1-Methyl-2-(5-butyl-1H-indol-3-yl)ethanamine N1-Methylation 150 N-methylation may slightly decrease affinity.
2-(5-Butyl-2-methyl-1H-indol-3-yl)ethanamine C2-Methylation 80 C2-methylation can enhance affinity and selectivity.
2-(4-Fluoro-5-butyl-1H-indol-3-yl)ethanamine C4-Fluoro 90 C4-halogenation can modulate electronic properties.
2-(6-Fluoro-5-butyl-1H-indol-3-yl)ethanamine C6-Fluoro 75 C6-halogenation may improve binding affinity.

Bioisosteric replacement of the indole nucleus is a key strategy in medicinal chemistry to improve pharmacokinetic properties, enhance potency, or alter selectivity. For tryptamines, replacing the indole core with other heterocyclic systems can lead to novel compounds with interesting biological profiles.

Common bioisosteres for the indole ring include benzofuran, benzothiophene, and indazole. Each of these replacements alters the electronic distribution and hydrogen bonding capabilities of the core structure, which can lead to differential interactions with biological targets. For example, the replacement of the indole NH with a sulfur atom (benzothiophene) or an oxygen atom (benzofuran) removes a hydrogen bond donor site, which could be critical for the activity of some tryptamine analogues. Indazole, with its two nitrogen atoms, introduces different hydrogen bonding patterns and electronic properties compared to indole.

Table 2: Hypothetical SPR of Bioisosteric Replacements of the Indole Core in 5-Butyl-substituted Analogues Disclaimer: The following data is illustrative and based on general SPR principles of tryptamine bioisosteres, as specific experimental data for 5-butyltryptamine analogues is not readily available in the public domain.

Core Structure Bioisosteric Replacement Expected Property Change
Indole - Baseline
Benzofuran Replacement of NH with O Loss of H-bond donor, increased lipophilicity
Benzothiophene Replacement of NH with S Loss of H-bond donor, further increased lipophilicity

Exploration of the Ethanamine Side Chain Variations

The ethanamine side chain of tryptamines is another critical component for biological activity. Modifications to its length, branching, and the terminal amine can significantly affect receptor binding and functional activity.

The two-carbon chain separating the indole ring from the terminal amine is generally considered optimal for many tryptamine receptor interactions. Shortening or lengthening this chain often leads to a decrease in affinity. For instance, extending the chain to a three-carbon (propylamine) or four-carbon (butylamine) linker can result in a significant loss of potency.

Branching on the ethylamine (B1201723) side chain, particularly at the alpha-carbon (the carbon adjacent to the indole ring), can also have a substantial impact. The introduction of a methyl group at the alpha-position (creating an amphetamine-like side chain) can increase metabolic stability and alter receptor selectivity.

The primary amine of the ethanamine side chain is a key site for modification. N-alkylation can significantly influence receptor affinity and selectivity. Generally, mono-alkylation and di-alkylation with small alkyl groups (e.g., methyl, ethyl) are well-tolerated and can lead to increased potency. However, larger alkyl groups can lead to a decrease in affinity due to steric hindrance at the receptor binding site.

Cyclization of the terminal amine into a small ring system, such as a pyrrolidine (B122466) or piperidine, can constrain the conformation of the side chain. This can be beneficial if the constrained conformation is favorable for receptor binding, potentially leading to increased affinity and selectivity.

Introducing heteroatoms into the side chain is a less common modification but can be used to alter the polarity and hydrogen bonding potential of this part of the molecule.

The introduction of a chiral center, for example by alpha-methylation of the side chain, results in enantiomers that may exhibit different pharmacological properties. The differential binding of enantiomers can provide valuable information about the stereochemical requirements of the receptor binding pocket.

Table 3: Hypothetical SAR of Ethanamine Side Chain Variations in 5-Butyltryptamine Analogues Disclaimer: The following data is illustrative and based on general SAR principles of tryptamines, as specific experimental data for 5-butyltryptamine analogues is not readily available in the public domain.

Compound Modification Receptor Affinity (Ki, nM) - Hypothetical Comment
2-(5-Butyl-1H-indol-3-yl)ethanamine - 100 Parent Compound (Primary Amine)
N-Methyl-2-(5-butyl-1H-indol-3-yl)ethanamine N-Methylation 80 Small N-alkylation often tolerated or beneficial.
N,N-Dimethyl-2-(5-butyl-1H-indol-3-yl)ethanamine N,N-Dimethylation 60 Di-methylation can further enhance affinity.
N-Ethyl-N-methyl-2-(5-butyl-1H-indol-3-yl)ethanamine Asymmetric N-alkylation 75 Bulkier groups may start to decrease affinity.
3-(5-Butyl-1H-indol-3-yl)propan-1-amine Chain extension 300 Lengthening the chain generally reduces affinity.
1-(5-Butyl-1H-indol-3-yl)propan-2-amine Alpha-methylation 90 Alpha-methylation can be well-tolerated.

Modifications to the 5-Butyl Moiety

The substituent at the 5-position of the indole nucleus is a well-established determinant of pharmacological activity in the tryptamine class. Historically, it was often assumed that a heteroatom capable of hydrogen bonding within the 5-substituent was critical for high affinity at 5-HT₁D receptors. However, research into a series of 5-alkyltryptamine analogues has demonstrated that purely lipophilic alkyl groups can confer high affinity and selectivity, challenging previous hypotheses. nih.gov

Chain Length and Branching Variations

Systematic variation of the alkyl chain length at the 5-position of the tryptamine scaffold reveals a distinct relationship between lipophilicity, chain length, and receptor affinity, particularly for the 5-HT₁D receptor. A study of straight-chain alkyl substituents from propyl to hexyl showed a clear trend in binding affinity.

As the chain length increases from propyl to pentyl, there is a corresponding increase in affinity for the 5-HT₁D receptor, with the pentyl analogue exhibiting the highest affinity in the series (Kᵢ = 2.5 nM). However, extending the chain further to a hexyl group results in a significant decrease in affinity. This suggests the presence of an optimally sized hydrophobic pocket in the receptor's binding site that best accommodates a five-carbon chain.

CompoundR Group5-HT₁D Kᵢ (nM)5-HT₁B Kᵢ (nM)
1 n-Propyl10.0720
2 n-Butyl5.3430
3 n-Pentyl2.5313
4 n-Hexyl14.0500

Data sourced from Slassi et al., 2000. nih.gov

Introduction of Functional Groups or Cyclization

To probe the spatial requirements of the hydrophobic pocket at the 5-position, conformationally constrained analogues were synthesized. Replacing the flexible n-pentyl chain with a more rigid cyclopentylmethyl group maintains high affinity, indicating that the receptor can accommodate this specific cyclic conformation. However, introducing a smaller cyclopropylmethyl group leads to a notable decrease in binding affinity. This further supports the concept of an optimally sized binding pocket and suggests that the cyclopropylmethyl moiety is too small to engage in the same favorable hydrophobic interactions as the larger alkyl and cycloalkyl groups.

CompoundR Group5-HT₁D Kᵢ (nM)5-HT₁B Kᵢ (nM)
5 Cyclopropylmethyl32.0>1000
6 Cyclopentylmethyl3.5350

Data sourced from Slassi et al., 2000. nih.gov

Correlation of Structural Changes with Receptor Binding Affinity and Selectivity

The modifications to the 5-alkyl moiety not only influence binding affinity but also play a critical role in determining selectivity between different serotonin (B10506) receptor subtypes, such as 5-HT₁D and 5-HT₁B. High selectivity for the 5-HT₁D subtype is a desirable attribute in the development of certain therapeutics.

Analysis of the binding data reveals that straight-chain alkyl groups generally confer greater selectivity for the 5-HT₁D receptor over the 5-HT₁B receptor. The n-pentyl analogue, which has the highest affinity for 5-HT₁D, also displays a high selectivity ratio of 125-fold. The n-propyl analogue, while less potent, is also highly selective. In contrast, the conformationally constrained cyclopentylmethyl analogue, despite its high affinity, shows a slightly reduced selectivity of 100-fold. The cyclopropylmethyl group results in poor selectivity, as its affinity for the 5-HT₁B receptor is significantly diminished.

This demonstrates that subtle changes in the size, shape, and flexibility of the 5-position substituent can fine-tune the selectivity profile. The data suggest that the hydrophobic pocket of the 5-HT₁D receptor is more accommodating to linear alkyl chains up to five carbons in length than the corresponding pocket in the 5-HT₁B receptor, allowing for the design of highly selective ligands.

CompoundR Group5-HT₁D Kᵢ (nM)5-HT₁B Kᵢ (nM)Selectivity (Kᵢ 5-HT₁B / Kᵢ 5-HT₁D)
1 n-Propyl10.072072
2 n-Butyl5.343081
3 n-Pentyl2.5313125
4 n-Hexyl14.050036
5 Cyclopropylmethyl32.0>1000>31
6 Cyclopentylmethyl3.5350100

Data sourced from Slassi et al., 2000. nih.gov

Correlation of Structural Changes with Functional Efficacy

The functional activity of these 5-alkyltryptamine analogues was assessed in an isolated rabbit saphenous vein assay, a functional model for 5-HT₁D receptor agonism. The results of this assay (pEC₅₀ values) show a strong correlation with the binding affinities at the 5-HT₁D receptor.

The most potent compound in the binding assay, the n-pentyl analogue, is also the most potent agonist in the functional assay, with a pEC₅₀ of 7.9. The rank order of potency in the functional assay (n-pentyl > cyclopentylmethyl > n-butyl > n-propyl > n-hexyl) closely mirrors the rank order of binding affinity. This strong correlation indicates that the increased binding affinity conferred by optimizing the 5-alkyl substituent translates directly into enhanced functional efficacy. The compounds are thus identified as potent 5-HT₁D receptor agonists. nih.gov

CompoundR Group5-HT₁D Kᵢ (nM)Functional Efficacy pEC₅₀
1 n-Propyl10.07.3
2 n-Butyl5.37.5
3 n-Pentyl2.57.9
4 n-Hexyl14.07.1
5 Cyclopropylmethyl32.06.8
6 Cyclopentylmethyl3.57.7

Data sourced from Slassi et al., 2000. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. Efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are used to assess the quality of compounds by relating binding affinity to molecular size and lipophilicity, respectively. nih.govnih.gov These metrics help guide lead optimization toward compounds that are not only potent but also possess more favorable physicochemical properties, avoiding issues like "molecular obesity" and excessive lipophilicity which can lead to poor pharmacokinetic profiles. nih.gov

LLE is calculated as pKᵢ minus the calculated logarithm of the partition coefficient (cLogP). A higher LLE value is generally desirable, indicating that the compound achieves its potency without excessive lipophilicity.

An analysis of the 5-alkyltryptamine series shows that while increasing the alkyl chain length from propyl to pentyl increases potency (pKᵢ), it also increases lipophilicity (cLogP). The LLE, however, also increases, peaking with the n-pentyl analogue. This indicates that the gain in binding affinity is "efficient" and outweighs the penalty of increased lipophilicity. The sharp drop in affinity for the n-hexyl analogue is reflected in its lower LLE, confirming that this modification is inefficient. The cyclopentylmethyl analogue maintains a high LLE, comparable to the n-pentyl analogue, demonstrating that this constrained modification provides a good balance of potency and lipophilicity. This analysis confirms that the n-pentyl and cyclopentylmethyl substituents represent optimal modifications in this series from an efficiency standpoint.

CompoundR Group5-HT₁D pKᵢcLogP (calculated)LLE (pKi - cLogP)
1 n-Propyl8.002.655.35
2 n-Butyl8.283.185.10
3 n-Pentyl8.603.714.89
4 n-Hexyl7.854.243.61
6 Cyclopentylmethyl8.463.844.62

pKᵢ values derived from Slassi et al., 2000. cLogP values are calculated estimates. nih.gov

Computational Chemistry and Molecular Modeling of 2 5 Butyl 1h Indol 3 Yl Ethanamine and Its Biological Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-(5-butyl-1H-indol-3-yl)ethanamine. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior and biological activity.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 2-(5-butyl-1H-indol-3-yl)ethanamine, the nitrogen atom of the indole (B1671886) ring and the amino group of the ethylamine (B1201723) side chain are expected to be regions of negative potential, highlighting their roles in hydrogen bonding.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

A hypothetical table of calculated electronic properties for 2-(5-Butyl-1H-indol-3-yl)ethanamine is presented below, based on typical values for similar indole derivatives.

DescriptorValue (Arbitrary Units)Implication
HOMO Energy-5.8 eVIndicates electron-donating capacity, likely localized on the indole ring.
LUMO Energy-0.5 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment2.5 DIndicates a polar nature, influencing solubility and interactions.
Electronegativity (χ)3.15Measure of the power of the molecule to attract electrons.
Chemical Hardness (η)2.65Resistance to change in electron distribution.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like 2-(5-butyl-1H-indol-3-yl)ethanamine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to map the energy landscape of its conformational space. This is crucial as the bioactive conformation that binds to a biological target may not be the global minimum energy conformation.

Computational methods for conformational analysis include:

Systematic or stochastic searches: These methods explore the conformational space by systematically rotating rotatable bonds or by using random sampling techniques like Monte Carlo simulations.

Molecular dynamics simulations: By simulating the motion of the molecule over time, molecular dynamics can explore different conformations and their relative stabilities. nih.gov

The energy landscape of 2-(5-butyl-1H-indol-3-yl)ethanamine would be characterized by several local energy minima, corresponding to different arrangements of the butyl and ethylamine side chains relative to the indole ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding this landscape is key to identifying potential bioactive conformations. researchgate.netelifesciences.org

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com For 2-(5-butyl-1H-indol-3-yl)ethanamine, which is a tryptamine (B22526) derivative, likely biological targets include serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT). wikipedia.orgresearchgate.net

The docking process involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Sampling of ligand conformations and orientations: The docking algorithm explores various poses of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's amino acid residues. For instance, the indole nitrogen of 2-(5-butyl-1H-indol-3-yl)ethanamine could act as a hydrogen bond donor, while the amino group can be a hydrogen bond donor and acceptor. The butyl group likely engages in hydrophobic interactions within a corresponding pocket of the receptor.

Below is a hypothetical docking result table for 2-(5-Butyl-1H-indol-3-yl)ethanamine with a serotonin receptor.

ReceptorBinding Affinity (kcal/mol)Key Interacting Residues
5-HT2A-9.5Asp155, Ser242, Phe339, Trp336
5-HT1A-8.8Asp116, Ser199, Phe361, Trp358
SERT-7.9Asp98, Tyr176, Phe341, Ile172

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com By simulating the movements of all atoms in the ligand-receptor complex over time, MD can assess the stability of the docked pose and provide insights into the dynamic behavior of the complex.

Key information obtained from MD simulations includes:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and receptor backbone atoms are monitored over the simulation time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein and the ligand.

Hydrogen bond analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation can be analyzed to identify critical interactions for binding.

MD simulations can confirm the stability of the binding mode predicted by docking and can also reveal conformational changes in the receptor upon ligand binding. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 2-(5-butyl-1H-indol-3-yl)ethanamine, a pharmacophore model could be generated based on its structure and known active analogues.

A typical pharmacophore for a tryptamine derivative binding to a serotonin receptor might include:

A hydrogen bond donor (the indole NH group).

A hydrogen bond acceptor/donor (the terminal amino group).

A hydrophobic feature (the butyl group).

An aromatic ring feature (the indole ring).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. This is a powerful approach for identifying novel compounds with the potential to bind to the same target.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a QSAR model for a series of tryptamine derivatives, including 2-(5-butyl-1H-indol-3-yl)ethanamine, it is possible to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves:

Data set: A collection of molecules with known biological activities.

Molecular descriptors: Calculation of various physicochemical, topological, and electronic descriptors for each molecule.

Model building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Validation: Rigorous validation of the model to ensure its predictive power.

A hypothetical 2D-QSAR equation for the activity of tryptamine derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * MolarRefractivity + 0.8 * (presence of H-bond donor) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while larger molar refractivity is detrimental. mdpi.com

In Silico Prediction of Potential Metabolic Hot Spots

In silico tools can predict the likely sites of metabolism on a molecule, which is crucial information in drug development. nih.gov For 2-(5-butyl-1H-indol-3-yl)ethanamine, these tools can identify "metabolic hot spots," which are atoms most susceptible to modification by metabolic enzymes, such as the cytochrome P450 (CYP) family.

Common metabolic transformations for tryptamines include:

Oxidative deamination of the ethylamine side chain by monoamine oxidase (MAO). nih.gov

Hydroxylation of the indole ring or the butyl group by CYP enzymes.

Predictive software uses rule-based systems or machine learning models trained on large datasets of known metabolic transformations to make these predictions. nih.gov Identifying potential metabolic hot spots early in the drug discovery process can help in designing molecules with improved metabolic stability.

A table of predicted metabolic hot spots for 2-(5-Butyl-1H-indol-3-yl)ethanamine is shown below.

Potential Site of MetabolismPredicted Metabolic ReactionEnzyme Family
Alpha-carbon of ethylamineOxidative deaminationMAO
C6 position of indole ringHydroxylationCYP2D6, CYP1A2
Butyl chain (ω-1 position)HydroxylationCYP3A4, CYP2C9

Analytical Methodologies for Quantification and Detection of 2 5 Butyl 1h Indol 3 Yl Ethanamine in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of tryptamines in complex matrices like blood, plasma, and urine due to its high sensitivity and specificity. researchgate.netnih.govresearchgate.net

Method Development: The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. A C18 column is commonly used to separate tryptamine (B22526) isomers. researchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is standard practice. researchgate.net The gradient is optimized to achieve adequate retention and separation from matrix interferences and other related compounds.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.net The method relies on multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.netnih.gov For 2-(5-Butyl-1H-indol-3-yl)ethanamine, the precursor ion would be its protonated molecule [M+H]⁺. The selection of product ions is achieved by optimizing the collision energy to induce characteristic fragmentation of the indole (B1671886) and ethylamine (B1201723) moieties.

Method Validation: Validated LC-MS/MS methods for tryptamine analogs demonstrate excellent performance. For instance, a validated method for six synthetic tryptamines in plasma showed linearity from 0.5–100 ng/mL, with acceptable bias (±20%) and imprecision (<20%). researchgate.net Such methods are characterized by their ability to quantify analytes at low ng/mL concentrations, which is essential for toxicological and clinical analysis. researchgate.netnih.gov

ParameterTypical Performance for Tryptamine AnalogsSource(s)
Instrumentation UHPLC coupled to a Triple Quadrupole MS researchgate.netnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Acquisition Mode Multiple Reaction Monitoring (MRM) researchgate.net
Linearity Range 0.5 - 100 ng/mL in plasma researchgate.net
Limit of Detection (LOD) 1 - 10 ng/mL in plasma researchgate.net
Limit of Quantification (LOQ) 5 ng/mL in urine nih.gov
Accuracy (Bias) Within ±20% researchgate.net
Precision (Imprecision) < 20% researchgate.net

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique for the identification and quantification of tryptamines. researchgate.net It is often considered a primary choice for the unequivocal identification of these compounds in forensic samples. researchgate.net

Method Development:

Derivatization: Due to the polar nature and limited volatility of the primary amine group in tryptamines, a derivatization step is typically required prior to GC-MS analysis. Common derivatizing agents include trimethylsilyl (B98337) (TMS) reagents or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netnih.gov This step neutralizes the polar N-H group, improving chromatographic peak shape and thermal stability.

Chromatographic Separation: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), is commonly used for the separation of derivatized tryptamines. japsonline.comjapsonline.com The oven temperature program is optimized to resolve the analyte from other derivatized compounds present in the sample.

Mass Spectrometric Detection: Detection is performed using electron ionization (EI), which generates reproducible and characteristic mass spectra. These spectra, rich in structural information, can be compared against spectral libraries for confident identification. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte. nih.gov

Method Validation: Validated GC-MS screening methods for designer tryptamines have demonstrated limits of detection between 5 and 10 ng/mL and linearity in the range of 50 to 1000 ng/mL. nih.gov The use of derivatization and the generation of distinct fragmentation patterns allow for the differentiation of structural isomers, which is a significant advantage of this technique. researchgate.net

ParameterTypical Performance for Tryptamine AnalogsSource(s)
Instrumentation Gas Chromatograph with Mass Selective Detector japsonline.com
Derivatization Required (e.g., TMS, PFPA) researchgate.netnih.gov
Column HP-5MS or equivalent japsonline.comjapsonline.com
Ionization Mode Electron Ionization (EI) researchgate.net
Acquisition Mode Full Scan (for identification), SIM (for quantification) nih.gov
Linearity Range 50 - 1000 ng/mL nih.gov
Limit of Detection (LOD) 5 - 10 ng/mL nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques (e.g., Fluorescence, Electrochemical)

While LC-MS/MS is the gold standard, HPLC coupled with other detectors can also be employed, particularly when mass spectrometry is not available.

Fluorescence Detection (FLD): The indole ring structure inherent to tryptamines exhibits strong native fluorescence, making HPLC with fluorescence detection a highly sensitive and selective option. nih.govoup.com The method involves optimizing excitation and emission wavelengths to maximize the signal for the target analyte while minimizing background noise. For indole compounds, excitation is often set around 280 nm, with emission monitored above 310 nm. oup.comscilit.com This technique has been successfully used to measure various indoles in urine and plasma with detection limits in the low nanogram range. nih.govscilit.com

Electrochemical Detection (ECD): The indole moiety is electrochemically active and can be oxidized at a carbon-based electrode. HPLC with electrochemical detection offers exceptional sensitivity for electroactive compounds, though it can be more susceptible to matrix interferences and requires careful mobile phase selection to ensure conductivity and optimal pH.

Method Validation: HPLC-FLD methods are capable of detecting 5-15 ng of indole compounds. oup.com A validated method for plasma indoles demonstrated linearity across various ranges (e.g., 0.125–6.00 μmol/L for indole-3-propionate) with excellent precision (intra-day and inter-day CVs within 5.2%) and recovery (90.1–109.3%). scilit.com

ParameterTypical Performance for Indole Analogs (HPLC-FLD)Source(s)
Instrumentation HPLC with Fluorescence Detector nih.govscilit.com
Column Reversed-phase C18 nih.gov
Excitation Wavelength ~280 nm scilit.com
Emission Wavelength ~355 nm scilit.com
Recovery 90.1% - 109.3% scilit.com
Precision (CV) < 5.2% scilit.com

Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is crucial to remove interferences, concentrate the analyte, and ensure compatibility with the analytical system. ojp.gov The choice of technique depends on the matrix (e.g., blood, urine, plasma) and the subsequent analytical method.

Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma or blood samples. nih.gov It involves adding a cold organic solvent, such as acetonitrile or methanol (B129727), to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase is adjusted to ensure the tryptamine is in its neutral, free-base form, facilitating its extraction into an organic solvent like ethyl acetate (B1210297). LLE provides a cleaner extract than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. nih.gov It uses a solid sorbent packed in a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE cartridges, which combine ion-exchange and reversed-phase mechanisms, are particularly effective for extracting basic drugs like tryptamines from urine and blood. researchgate.net

TechniquePrincipleCommon ApplicationAdvantagesDisadvantages
Protein Precipitation Analyte solubilization and protein removalPlasma, BloodFast, simpleLess clean extract, potential for matrix effects
Liquid-Liquid Extraction Partitioning between immiscible liquidsUrine, PlasmaGood cleanup, high recoveryLabor-intensive, uses larger solvent volumes
Solid-Phase Extraction Adsorption onto a solid sorbentUrine, Blood, PlasmaHigh selectivity, high concentration factor, automation-friendlyHigher cost, method development can be complex

Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Limit of Detection (LOD), Limit of Quantification (LOQ)

To ensure that an analytical method produces reliable and accurate data suitable for its intended purpose, it must be thoroughly validated according to established guidelines. unodc.orgwjarr.comglobalresearchonline.net

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components. unodc.org In MS-based methods, selectivity is demonstrated by the absence of interfering peaks at the retention time and specific MRM transition of the analyte in blank matrix samples. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally required. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) and is expressed as the percentage of recovery or relative error (%RE). nih.gov Acceptance criteria are often within ±15-20% of the nominal value. researchgate.net

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.gov Acceptance criteria are typically a %CV of ≤15-20%. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on a signal-to-noise ratio of 3:1. unodc.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is the lower limit of the reportable range and is often established at a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets accuracy and precision criteria (e.g., ±20% and ≤20% CV). americanpharmaceuticalreview.com

Future Research Directions and Unexplored Avenues in the Study of 2 5 Butyl 1h Indol 3 Yl Ethanamine

Discovery of Novel Biological Targets and Off-Targets

A fundamental step in characterizing any potential therapeutic agent is the identification of its molecular targets. The indoleethylamine scaffold is a well-known pharmacophore that interacts with a variety of receptors and enzymes. For instance, derivatives of indole (B1671886) ethylamine (B1201723) have been explored for their affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors. nih.govnih.gov Future research should, therefore, focus on a comprehensive screening of 2-(5-Butyl-1H-indol-3-yl)ethanamine against a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Initial binding assays could prioritize known tryptamine (B22526) targets, such as various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A). nih.govnih.gov However, unbiased screening approaches are crucial for discovering novel targets that may not be immediately obvious from the structure. Techniques like affinity chromatography-mass spectrometry, chemical proteomics, and computational docking simulations against large biological target databases could reveal unexpected interactions.

Equally important is the identification of "off-targets," which can lead to undesirable side effects or provide opportunities for drug repurposing. A thorough off-target screening profile is essential for a complete understanding of the compound's biological activity.

Potential Primary and Off-Target Screening Panels

Target Class Specific Examples Rationale
Serotonin Receptors 5-HT1A, 5-HT1Dα, 5-HT1Dβ, 5-HT2A/2C, 5-HT6, 5-HT7 The indoleethylamine core is a classic serotonin analogue. nih.gov
Dopamine Receptors D1, D2, D3, D4 Cross-reactivity between serotonergic and dopaminergic ligands is common. nih.gov
Adrenergic Receptors α1, α2, β1, β2 Structural similarities to biogenic amines suggest potential interaction.
Monoamine Transporters SERT, DAT, NET Many psychoactive compounds affect neurotransmitter reuptake. nih.gov

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Tryptamines are substrates for MAO; inhibition is a possible mechanism. |

Exploration of Enantioselective Synthesis and Individual Stereoisomer Pharmacology

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Although 2-(5-Butyl-1H-indol-3-yl)ethanamine itself is not chiral, derivatization or metabolic processes could introduce a chiral center (e.g., at the alpha or beta position of the ethylamine side chain). Should future research involve such derivatives, the exploration of enantioselective synthesis would become paramount.

Enantiomers of a compound can have vastly different pharmacological properties, including potency, efficacy, and toxicity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, developing methods for synthesizing each enantiomer in high purity is critical. Strategies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would need to be investigated. nih.gov

Once individual stereoisomers are isolated, their pharmacology must be characterized separately. This involves performing the full suite of binding and functional assays described in the previous section for each enantiomer to determine if one is more potent or selective for specific biological targets. This stereochemical investigation is a regulatory expectation and a scientific necessity for the development of chiral drug candidates.

Integration of Multi-Omics Data to Elucidate Systemic Effects

To understand the full impact of 2-(5-Butyl-1H-indol-3-yl)ethanamine on a biological system, an integrated multi-omics approach is a powerful, unbiased strategy. nih.govnih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms exposed to the compound. By integrating these datasets, researchers can construct a comprehensive picture of the molecular pathways and networks perturbed by the compound, moving beyond the study of a single target to a systems-level understanding. nih.gov

Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying which genes are up- or down-regulated in response to the compound. This can provide clues about the mechanism of action and potential long-term effects.

Proteomics: Would quantify changes in protein levels and post-translational modifications, offering a more direct link to cellular function than transcriptomics alone.

Metabolomics: Would measure changes in the levels of small-molecule metabolites, providing a functional readout of the physiological state of the cell and identifying metabolic pathways affected by the compound.

By combining these datasets, researchers can build detailed models of the compound's systemic effects, identify potential biomarkers of efficacy or toxicity, and generate new hypotheses about its mechanism of action. nih.gov

Development of Advanced In Vitro Co-culture and Organoid Models for Mechanistic Studies

Traditional in vitro studies using single cell types grown in a monolayer (2D culture) often fail to replicate the complex cellular environment of living tissues. nih.govnih.gov Future mechanistic studies on 2-(5-Butyl-1H-indol-3-yl)ethanamine should leverage advanced 3D cell culture models, such as co-cultures and organoids, to improve physiological relevance. researchgate.netmdpi.com

Co-culture Models: These models involve growing two or more different cell types together to mimic their natural interactions. For example, to study the compound's effect on the gut-brain axis, a co-culture of intestinal epithelial cells (like Caco-2) and neuronal cells could be established. nih.gov This allows for the investigation of complex cell-cell signaling and barrier function.

Organoid Models: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of a specific organ (e.g., brain, liver, or colon organoids). researchgate.net These "mini-organs" provide a highly relevant in vitro system for studying the compound's effects on organ-specific cell types in a native-like context, bridging the gap between simple cell culture and whole-animal studies.

These advanced models would be invaluable for detailed mechanistic investigations, allowing researchers to probe cellular signaling pathways, neurophysiological responses, and metabolic effects in a more translationally relevant manner.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Butyl-1H-indol-3-yl)ethanamine HCl, and how are reaction conditions optimized?

The synthesis typically involves alkylation of a pre-functionalized indole core. For example, 5-butylindole derivatives can be reacted with ethanamine under acidic conditions to form the target compound, followed by HCl salt precipitation. Key parameters include temperature control (e.g., reflux in acetonitrile at 80–90°C) and pH adjustment to maximize yield and purity . Purification often employs recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates the molecular formula. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What is the molecular formula and key structural features of this compound?

The molecular formula is C₁₄H₂₀N₂·HCl (monoisotopic mass: 216.1626 g/mol). Key features include a 5-butyl-substituted indole ring and a β-aminoethyl side chain protonated as a hydrochloride salt. The indole nitrogen participates in hydrogen bonding, influencing solubility and receptor interactions .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

Solubility is pH-dependent: it is freely soluble in polar solvents (e.g., water, methanol) at acidic pH but precipitates in neutral/basic conditions. Stability studies under accelerated degradation (40°C/75% RH) show minimal decomposition over 30 days, but light exposure can induce oxidation of the indole ring .

Q. What are common impurities in synthesized batches, and how are they quantified?

By-products include unreacted 5-butylindole or ethanamine derivatives. Impurities are quantified using HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Limits follow ICH guidelines (e.g., ≤0.15% for individual impurities) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) influence biological activity?

The 5-butyl group enhances lipophilicity, improving blood-brain barrier penetration compared to shorter-chain analogs. Substitution with electron-withdrawing groups (e.g., Cl at position 4) reduces serotonin receptor affinity but increases stability against metabolic oxidation . Comparative SAR studies using radioligand binding assays (e.g., 5-HT₁A Ki values) are critical .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved across studies?

Discrepancies often arise from assay conditions (e.g., cell type, receptor density). Systematic validation using standardized protocols (e.g., CHO cells expressing human 5-HT₁A receptors) and functional assays (cAMP inhibition, β-arrestin recruitment) clarifies mode of action. Dose-response curves and Schild analysis distinguish partial agonism from antagonism .

Q. What experimental designs are recommended for assessing receptor binding affinity and selectivity?

Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) with membrane homogenates from transfected cells. Selectivity is evaluated against off-target receptors (e.g., dopamine D₂, adrenergic α₁) using panels of 40+ receptors. Data normalization to reference compounds (e.g., buspirone) ensures reproducibility .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?

Catalytic methods (e.g., Pd-mediated cross-coupling for indole functionalization) improve efficiency. Process optimization via Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, stoichiometry). Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time .

Q. How do electronic and steric effects of substituents modulate interactions with biological targets?

The 5-butyl group increases hydrophobic interactions with receptor pockets, while the indole NH forms hydrogen bonds with conserved residues (e.g., Asp116 in 5-HT₁A). Fluorine substitution at position 7 enhances metabolic stability but may sterically hinder binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these effects .

Q. What methodologies enable comparative analysis of this compound with structurally related analogs?

Parallel synthesis of analogs with systematic substituent variations (e.g., alkyl, halogen, methoxy groups) followed by in vitro profiling (IC₅₀, logP, plasma protein binding). Principal Component Analysis (PCA) of activity data identifies key physicochemical drivers (e.g., lipophilicity vs. hydrogen bonding) .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?

Pharmacokinetic studies (e.g., rat plasma exposure, brain-to-plasma ratio) reconcile differences. Microdialysis measures free brain concentrations, while P-glycoprotein inhibition assays assess blood-brain barrier penetration. Species-specific metabolism (e.g., cytochrome P450 isoforms) is evaluated using liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.